A Comprehensive Toxicological and Safety Assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: A Proposed Framework for Preclinical Evaluation
A Comprehensive Toxicological and Safety Assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone: A Proposed Framework for Preclinical Evaluation
Disclaimer: This document outlines a comprehensive, hypothetical framework for the toxicological and safety assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone. As of the date of this publication, detailed public toxicity data for this specific compound is limited. The methodologies and analyses presented herein are based on established international guidelines and best practices in drug development to provide a robust template for its preclinical evaluation.
Introduction
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone is a small molecule with the empirical formula C₁₂H₁₀FNO₂ and a molecular weight of 219.21 g/mol [1]. Its chemical structure features a substituted isoxazole ring, a functional group of interest in medicinal chemistry. While the full biological activity and therapeutic potential of this compound are not extensively documented in publicly available literature, preliminary safety information indicates a potential for acute oral toxicity. One supplier classifies the compound as "Acute Tox. 4 Oral" with the hazard statement H302: Harmful if swallowed[1]. This initial classification necessitates a thorough and systematic evaluation of its safety profile before any potential clinical development.
This guide provides a detailed roadmap for the preclinical toxicity and safety assessment of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone, hereafter referred to as "the compound." The experimental designs and methodologies are grounded in the principles of scientific integrity and adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Proposed Strategy for a Comprehensive Toxicological Evaluation
A tiered approach to toxicity testing is recommended, starting with in vitro assays to elucidate cellular mechanisms of toxicity and progressing to in vivo studies to understand the systemic effects. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more complex studies.
Phase 1: In Vitro Toxicity Screening
The initial phase focuses on high-throughput in vitro assays to assess the compound's effects on various cell types. This is a crucial step for the early identification of potentially harmful compounds, which is both cost-effective and aligns with ethical considerations by minimizing animal testing[2].
Key Objectives:
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Determine the cytotoxic potential across a range of cell lines.
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Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).
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Assess the potential for genotoxicity.
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Evaluate specific organ-level toxicity using relevant cell models (e.g., hepatotoxicity, cardiotoxicity).[2][3]
Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies
Following the in vitro screening, in vivo studies in rodent and non-rodent species are essential to evaluate the compound's systemic toxicity. These studies provide critical information on the dose-response relationship, identify target organs of toxicity, and help establish a safe starting dose for potential clinical trials.
Key Objectives:
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Determine the acute oral toxicity and estimate the LD50.
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Identify target organs and characterize the nature of toxicity in sub-acute and sub-chronic repeated-dose studies.
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Evaluate the toxicokinetic profile of the compound.
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Establish a No-Observed-Adverse-Effect Level (NOAEL).
Phase 3: Safety Pharmacology and Specialized Toxicity Studies
This phase investigates the potential adverse effects of the compound on vital physiological functions and assesses specialized toxicological endpoints as mandated by regulatory guidelines.[4][5]
Key Objectives:
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Assess the effects on the cardiovascular, central nervous, and respiratory systems.[6]
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Evaluate the potential for carcinogenicity, reproductive and developmental toxicity based on the intended clinical use and duration of treatment.[4]
Detailed Methodologies and Experimental Protocols
The following protocols are based on established guidelines and represent a robust approach to the preclinical safety evaluation of the compound.
In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability
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Cell Culture: Seed relevant human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a panel of cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of the compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)
Protocol: Acute Oral Toxicity - Fixed Dose Procedure
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Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), as they are often more sensitive.[7]
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Housing and Acclimation: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard laboratory diet and water ad libitum.[7] Allow for an acclimation period of at least 5 days.
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Dose Selection and Administration: Based on in vitro data and any available information on structurally related compounds, select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg.[8] Administer the compound by oral gavage to one animal.
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Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours.[8] If the animal survives, administer the same dose to four more animals. If the animal dies, administer a lower dose to the next animal.
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Endpoint: The study endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than death.[8] The results are used to classify the substance according to the Globally Harmonised System (GHS).[7]
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Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Safety Pharmacology Core Battery (Following ICH S7A and S7B Guidelines)
Protocol: Cardiovascular Safety Assessment in Conscious Telemetered Dogs
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Animal Model: Use purpose-bred male and female beagle dogs surgically implanted with telemetry transmitters for the continuous measurement of cardiovascular parameters.
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Acclimation and Baseline Recording: Allow the animals to acclimate to the study environment. Record baseline data for heart rate, blood pressure, and electrocardiogram (ECG) parameters for at least 24 hours prior to dosing.
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Dose Administration: Administer the compound orally at three dose levels (low, medium, and high) and a vehicle control.
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Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
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Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT). A key focus will be on the potential for QT interval prolongation, a critical safety concern.[4]
Data Presentation and Visualization
Clear and concise presentation of toxicological data is crucial for accurate interpretation and decision-making.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of the Compound
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HepG2 | Liver | 24 | |
| 48 | |||
| 72 | |||
| HEK293 | Kidney | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Cancer | 24 | |
| 48 | |||
| 72 | |||
| MCF-7 | Breast Cancer | 24 | |
| 48 | |||
| 72 |
Table 2: Summary of Acute Oral Toxicity in Rats (OECD 420)
| Starting Dose (mg/kg) | Number of Animals | Number with Evident Toxicity | Number of Deaths | GHS Classification |
| 300 | 5 | |||
| 2000 | 5 |
Diagrams and Workflows
General Workflow for In Vitro Toxicity Screening
Caption: A potential intrinsic apoptosis pathway that could be activated by a cytotoxic compound.
Conclusion
The preclinical toxicological and safety evaluation of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone requires a comprehensive, multi-faceted approach. The framework presented in this guide, which integrates in vitro and in vivo studies according to international regulatory standards, provides a robust pathway for characterizing the compound's safety profile. The initial "Acute Tox. 4 Oral" classification highlights the importance of these studies. A thorough execution of this plan will generate the necessary data to make an informed decision on the potential for further development and to ensure human safety in any subsequent clinical trials.
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